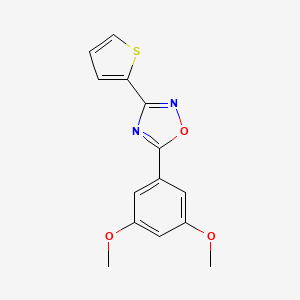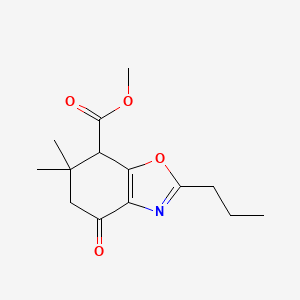
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole, also known as DOT, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of 1,2,4-oxadiazoles, which have been found to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole is not fully understood, but it is believed to exert its biological activity through multiple pathways. In cancer research, this compound has been found to induce apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins. It has also been shown to inhibit angiogenesis through the suppression of vascular endothelial growth factor (VEGF) expression.
In neurodegenerative disease research, this compound has been found to exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes. It has also been shown to inhibit the production of reactive oxygen species (ROS) and the activation of inflammatory pathways.
In infectious disease research, this compound has been found to inhibit viral replication through the inhibition of viral enzymes such as reverse transcriptase and protease. It has also been shown to disrupt bacterial biofilm formation through the inhibition of quorum sensing.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects in vitro and in vivo. In cancer research, this compound has been found to inhibit cell proliferation, induce cell cycle arrest, and suppress tumor growth. It has also been shown to modulate the expression of various genes involved in cancer progression.
In neurodegenerative disease research, this compound has been found to improve cognitive function and memory, reduce oxidative stress and inflammation, and protect against neuronal damage. It has also been shown to modulate the expression of various genes involved in neurodegeneration.
In infectious disease research, this compound has been found to inhibit viral replication and bacterial growth, disrupt biofilm formation, and modulate the expression of various genes involved in pathogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole in lab experiments include its potent biological activity, its ability to target multiple pathways, and its potential therapeutic applications in various fields. The limitations of using this compound in lab experiments include its potential toxicity, its limited solubility in aqueous solutions, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole. One direction is to further investigate its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential side effects and toxicity.
Aplicaciones Científicas De Investigación
5-(3,5-dimethoxyphenyl)-3-(2-thienyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and infectious diseases. In cancer research, this compound has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in animal models.
In neurodegenerative disease research, this compound has been found to exhibit neuroprotective effects against oxidative stress-induced damage in neuronal cells. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
In infectious disease research, this compound has been found to exhibit potent antiviral activity against a variety of viruses such as HIV, herpes simplex virus, and hepatitis C virus. It has also been shown to inhibit bacterial growth and biofilm formation.
Propiedades
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-17-10-6-9(7-11(8-10)18-2)14-15-13(16-19-14)12-4-3-5-20-12/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWWUFSFAEPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NC(=NO2)C3=CC=CS3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24785392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3,4-dichlorophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304780.png)
![methyl 4-{3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}benzoate](/img/structure/B4304790.png)
![5-(4-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304796.png)
![5-(2-methyl-3-nitrophenyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4304797.png)
![3-[4-(1H-pyrrol-1-yl)phenyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4304799.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4304810.png)

amino]-N-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylbutanamide](/img/structure/B4304815.png)
![3-(5-bromo-2-furyl)-5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4304837.png)
![5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304839.png)
![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304852.png)
![3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4304864.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-hexanoylpiperazin-1-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4304869.png)
![7-(difluoromethyl)-N-(1-ethyl-1-methylprop-2-yn-1-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4304872.png)